Cas no 1807207-87-9 (3-Bromomethyl-4-hydroxy-2-(trifluoromethyl)pyridine)
3-Bromomethyl-4-hydroxy-2-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromomethyl-4-hydroxy-2-(trifluoromethyl)pyridine
-
- Inchi: 1S/C7H5BrF3NO/c8-3-4-5(13)1-2-12-6(4)7(9,10)11/h1-2H,3H2,(H,12,13)
- InChI Key: ZNEKKNOPRYBNIY-UHFFFAOYSA-N
- SMILES: BrCC1C(C=CNC=1C(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 293
- XLogP3: 1.6
- Topological Polar Surface Area: 29.1
3-Bromomethyl-4-hydroxy-2-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009868-250mg |
3-Bromomethyl-4-hydroxy-2-(trifluoromethyl)pyridine |
1807207-87-9 | 95% | 250mg |
$950.60 | 2022-03-31 | |
| Alichem | A029009868-1g |
3-Bromomethyl-4-hydroxy-2-(trifluoromethyl)pyridine |
1807207-87-9 | 95% | 1g |
$3,155.55 | 2022-03-31 |
3-Bromomethyl-4-hydroxy-2-(trifluoromethyl)pyridine Related Literature
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 3-Bromomethyl-4-hydroxy-2-(trifluoromethyl)pyridine
Introduction to 3-Bromomethyl-4-hydroxy-2-(trifluoromethyl)pyridine (CAS No. 1807207-87-9)
3-Bromomethyl-4-hydroxy-2-(trifluoromethyl)pyridine, identified by the CAS number 1807207-87-9, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The presence of both bromomethyl and hydroxyl functional groups, in conjunction with a trifluoromethyl substituent, makes this molecule a versatile intermediate in synthetic chemistry, particularly in the construction of more complex pharmacophores.
The bromomethyl moiety (–CH₂Br) is a key feature of this compound, serving as a reactive handle for further functionalization through nucleophilic substitution reactions. This reactivity allows for the introduction of various pharmacologically relevant groups, enabling the synthesis of a wide array of derivatives. The hydroxyl group (–OH) provides an additional site for chemical modification, including etherification, esterification, or phosphorylation, which can be crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability. The trifluoromethyl group (–CF₃), on the other hand, is known for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity—a critical factor in drug design.
In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their favorable pharmacokinetic profiles. The incorporation of fluorine atoms into drug molecules often leads to increased potency, selectivity, and resistance to degradation by metabolic enzymes. The trifluoromethyl substituent in 3-Bromomethyl-4-hydroxy-2-(trifluoromethyl)pyridine exemplifies this trend, making it an attractive building block for the synthesis of novel therapeutic agents. Its structural motif is particularly relevant in the development of small-molecule inhibitors targeting enzymes involved in cancer metabolism and inflammatory pathways.
One of the most compelling applications of this compound lies in its role as a precursor for the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are frequently implicated in diseases such as cancer. By leveraging the reactivity of the bromomethyl group, researchers can introduce various warhead groups that interact with the active sites of kinases with high precision. For instance, recent studies have demonstrated the utility of this compound in generating bisubstrate analogs that mimic natural substrates but exhibit enhanced binding affinity due to the presence of fluorinated aryl groups.
The hydroxyl group in 3-Bromomethyl-4-hydroxy-2-(trifluoromethyl)pyridine also contributes to its versatility by allowing for modifications that can fine-tune physicochemical properties. For example, etherification or esterification of this hydroxyl group can improve solubility profiles, which is often essential for oral bioavailability. Additionally, strategic placement of polar functional groups around this scaffold can enhance interactions with biological targets while minimizing off-target effects—a critical consideration in modern drug discovery.
Recent advancements in computational chemistry have further accelerated the exploration of derivatives derived from 3-Bromomethyl-4-hydroxy-2-(trifluoromethyl)pyridine. Machine learning models and virtual screening techniques have been employed to predict novel scaffolds with enhanced pharmacological properties. These computational approaches have identified promising candidates that exhibit improved selectivity over off-target kinases and reduced toxicity profiles. Such innovations underscore the importance of this compound as a scaffold for next-generation therapeutics.
The trifluoromethyl group's influence on electronic properties also plays a crucial role in modulating reactivity and selectivity. In particular, electron-withdrawing effects induced by fluorine atoms can enhance electrophilicity at certain positions within the molecule, facilitating reactions such as cross-coupling or nucleophilic addition under mild conditions. This characteristic makes 3-Bromomethyl-4-hydroxy-2-(trifluoromethyl)pyridine an excellent candidate for flow chemistry applications, where precise control over reaction conditions is essential for scalability and reproducibility.
In summary,3-Bromomethyl-4-hydroxy-2-(trifluoromethyl)pyridine (CAS No. 1807207-87-9) represents a valuable asset in synthetic pharmaceutical chemistry due to its unique structural features and functional handles. Its combination of reactive sites—namely,bromomethyl, hydroxyl,and trifluoromethyl—enables diverse chemical modifications tailored to specific pharmacological needs. As research continues to uncover new therapeutic targets and methodologies,this compound is poised to remain at forefrontof medicinal chemistry innovation, contributing to the development of safer,more effective treatments across multiple disease indications.
1807207-87-9 (3-Bromomethyl-4-hydroxy-2-(trifluoromethyl)pyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)